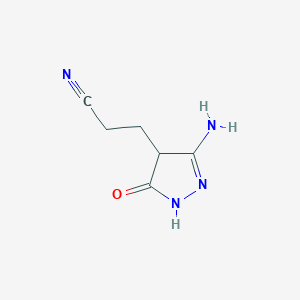
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in the pharmaceutical and agrochemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with suitable nitriles. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis methodology, which is an atom-economical approach that avoids the need for purifying intermediate compounds. This method reduces reaction time, saves chemical resources, and ensures high atom economy .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Hydrazine-coupled pyrazole derivatives
Uniqueness
3-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4O/c7-3-1-2-4-5(8)9-10-6(4)11/h4H,1-2H2,(H2,8,9)(H,10,11) |
InChI Key |
JVDRAOLTPZFTKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1C(=NNC1=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















